2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide
CAS No.:
Cat. No.: VC16332804
Molecular Formula: C22H23N3O3
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23N3O3 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(3-methylbutyl)acetamide |
| Standard InChI | InChI=1S/C22H23N3O3/c1-14(2)11-12-23-19(26)13-24-20-15-7-3-4-8-16(15)22(28)25(20)18-10-6-5-9-17(18)21(24)27/h3-10,14,20H,11-13H2,1-2H3,(H,23,26) |
| Standard InChI Key | UBKHINSCDJVIQK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(=O)CN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Introduction
Synthesis and Chemical Reactivity
The synthesis of compounds in this class typically involves multi-step organic reactions, including cyclization and functional group modifications. Common synthetic routes may include:
-
Cyclization reactions to form the isoindoloquinazoline core.
-
Functional group modifications to introduce the acetamide and 3-methylbutyl moieties.
The chemical reactivity of this compound is influenced by its functional groups, particularly the dioxo and acetamide functionalities. Potential reactions may include:
-
Nucleophilic substitution reactions involving the acetamide group.
-
Electrophilic addition reactions involving the aromatic rings.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methylbutyl)acetamide. Here are a few notable examples:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide | Not specified | Not specified | Features a phenethyl side chain, enhancing potential activity. |
| 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide | 656830-26-1 | C18H13N7O3 | Incorporates a tetrazole group, known for its role in medicinal chemistry. |
| 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(7-methoxyquinolin-3-yl)acetamide | 1630869-42-9 | C27H20N4O4 | Contains a methoxyquinoline moiety, enhancing potential activity. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume